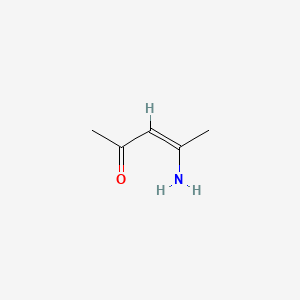![molecular formula C21H29ClN2 B7722935 2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride](/img/structure/B7722935.png)
2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride is a synthetic compound that features an adamantyl group attached to an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride typically involves multiple steps. One common route starts with the preparation of the indole core, followed by the introduction of the adamantyl group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The adamantyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups to the indole core.
科学的研究の応用
2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the indole core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
Memantine hydrochloride: A compound with a similar adamantyl group, used as an NMDA receptor antagonist.
Rimantadine hydrochloride: Another adamantyl derivative with antiviral properties.
2-Adamantanamine hydrochloride: Shares the adamantyl structure and is used in various chemical syntheses.
Uniqueness
2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride is unique due to the combination of the adamantyl group and the indole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[5-(1-adamantyl)-2-methyl-1H-indol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2.ClH/c1-13-18(4-5-22)19-9-17(2-3-20(19)23-13)21-10-14-6-15(11-21)8-16(7-14)12-21;/h2-3,9,14-16,23H,4-8,10-12,22H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDAKQCZNKPVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C34CC5CC(C3)CC(C5)C4)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B7722888.png)







